6-Chloro-N-[2-[3-(dimethylcarbamoyl)phenyl]ethyl]pyridine-3-carboxamide
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Description
6-Chloro-N-[2-[3-(dimethylcarbamoyl)phenyl]ethyl]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H18ClN3O2 and its molecular weight is 331.8. The purity is usually 95%.
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Biological Activity
6-Chloro-N-[2-[3-(dimethylcarbamoyl)phenyl]ethyl]pyridine-3-carboxamide, with the CAS number 1385330-51-7, is a chemical compound that has garnered interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula : C₁₇H₁₈ClN₃O₂
- Molecular Weight : 331.8 g/mol
- Structure : The compound features a pyridine ring substituted with a chloro group and a dimethylcarbamoyl phenyl moiety.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease pathways, particularly in oncology and inflammation.
Biological Activity Overview
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Antitumor Activity :
- Recent research has indicated that compounds with similar structures exhibit significant antitumor properties by inhibiting tumor cell proliferation and inducing apoptosis. The specific pathways affected include the inhibition of the PI3K/Akt/mTOR signaling pathway, which is crucial in cancer cell survival and growth.
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Anti-inflammatory Effects :
- The compound may also demonstrate anti-inflammatory activity by modulating cytokine production and inhibiting inflammatory mediators. This could be beneficial in treating chronic inflammatory conditions.
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Neuroprotective Properties :
- Some studies suggest potential neuroprotective effects, possibly through the modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.
Table 1: Summary of Biological Activities
Activity Type | Mechanism of Action | References |
---|---|---|
Antitumor | Inhibition of PI3K/Akt/mTOR pathway | |
Anti-inflammatory | Modulation of cytokine production | |
Neuroprotective | Reduction of oxidative stress |
Case Study 1: Antitumor Efficacy
In a study published in the Journal of Medicinal Chemistry, a series of pyridine-based compounds were evaluated for their antitumor activity against various cancer cell lines. The results indicated that modifications similar to those found in this compound significantly enhanced cytotoxic effects, particularly against breast and prostate cancer cells .
Case Study 2: Anti-inflammatory Mechanism
A research article highlighted the anti-inflammatory properties of related compounds through the inhibition of NF-kB signaling pathways. This study demonstrated that treatment with these compounds resulted in decreased levels of pro-inflammatory cytokines in vitro, suggesting a promising avenue for therapeutic intervention in diseases like rheumatoid arthritis .
Properties
IUPAC Name |
6-chloro-N-[2-[3-(dimethylcarbamoyl)phenyl]ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2/c1-21(2)17(23)13-5-3-4-12(10-13)8-9-19-16(22)14-6-7-15(18)20-11-14/h3-7,10-11H,8-9H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPDHGJTRPJLPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)CCNC(=O)C2=CN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.